endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves multiple steps. One common method includes the reaction of 3-benzyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester with palladium on carbon in ethanol under hydrogen atmosphere . This reaction yields the desired compound with high purity. Industrial production methods often involve similar catalytic hydrogenation processes, ensuring scalability and efficiency.
Chemical Reactions Analysis
endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological pathways.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with similar compounds such as:
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: This compound shares a similar bicyclic structure but lacks the carbamoylphenyl group, which imparts unique properties to the target compound.
endo-tert-Butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate: This compound has a hydroxyl group instead of the carbamoylphenyl group, leading to different chemical reactivity and biological activity.
These comparisons highlight the uniqueness of endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[32
Properties
Molecular Formula |
C19H26N2O3 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-15-7-8-16(21)11-14(10-15)12-5-4-6-13(9-12)17(20)22/h4-6,9,14-16H,7-8,10-11H2,1-3H3,(H2,20,22)/t14?,15-,16+ |
InChI Key |
COJMQGKFWQNWNB-MQVJKMGUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C3=CC(=CC=C3)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C3=CC(=CC=C3)C(=O)N |
Origin of Product |
United States |
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